2-Amino-3-hydroxy-3-phenylpropanoic acid, also known as threo-β-phenylserine, is a non-proteinogenic amino acid. [, , ] It exists as a pair of enantiomers, (2R,3S)- and (2S,3R)-isomers, due to the presence of two chiral centers. [, ] This compound plays a significant role in scientific research, particularly in the fields of organic synthesis and biochemistry, as a building block for complex molecules and as a tool for investigating enzyme mechanisms. [, , ] The "xhydrate" designation indicates that the molecule can exist in various hydrated forms, meaning it can associate with water molecules.
In the pharmaceutical industry, derivatives of 2-Amino-3-hydroxy-3-phenylpropanoic acid have been synthesized for use as components in drugs. For example, the synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid is a key step in the production of HIV protease inhibitors6. These inhibitors are crucial in the treatment of HIV, as they prevent the virus from maturing and replicating. Another derivative, FTY720, has shown considerable immunosuppressive activity and is expected to be useful for organ transplantation4.
The synthesis of these compounds with precise stereochemistry is essential for their biological activity. The practical and scalable synthesis of enantiomerically pure derivatives, such as (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic Acid, has been described, highlighting the importance of stereochemistry in drug design2. Additionally, the enantioselective synthesis of β-alanine derivatives, which are β-analogues of aromatic amino acids, has been achieved, further demonstrating the versatility of these compounds in synthesis3.
In immunology, the synthesized derivatives have been evaluated for their lymphocyte-decreasing effect and immunosuppressive effect on rat skin allograft4. The study of these compounds contributes to the development of new immunosuppressive drugs, which can be used to prevent organ rejection after transplantation.
The preparation of optically active derivatives, such as threo-2-amino-3-hydroxy-3-phenylpropanoic acid, via optical resolution, is another area of interest5. The ability to obtain these compounds in optically pure form is essential for their application in the synthesis of pharmaceuticals, as the biological activity of drugs can be highly dependent on their chirality.
DL-3-Phenylserine hydrate is synthesized through chemical processes rather than being derived from natural sources. It belongs to the class of amino acids and is specifically categorized as a phenylserine, which is characterized by the presence of a phenyl group attached to the beta carbon of the serine structure.
The synthesis of DL-3-Phenylserine hydrate can be accomplished through various chemical methods, often involving the resolution of racemic mixtures or the use of specific enzymatic reactions. One common method involves the following steps:
Technical parameters such as temperature, pH, and reaction time are crucial for optimizing yield and purity during synthesis .
DL-3-Phenylserine hydrate possesses a unique molecular structure that can be described as follows:
The three-dimensional conformation of DL-3-Phenylserine can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, revealing insights into its interactions in biological systems .
DL-3-Phenylserine hydrate participates in various chemical reactions that are essential for its applications in research:
These reactions are crucial for understanding its role in metabolic pathways and potential therapeutic applications .
The mechanism of action for DL-3-Phenylserine hydrate primarily revolves around its role as a precursor in neurotransmitter synthesis and modulation:
Studies have indicated that compounds like DL-3-Phenylserine exhibit neuroprotective effects, potentially enhancing cognitive functions or providing therapeutic benefits in neurodegenerative diseases .
DL-3-Phenylserine hydrate exhibits several notable physical and chemical properties:
Other relevant properties include:
These properties are essential for determining its suitability in various biochemical applications .
DL-3-Phenylserine hydrate has diverse applications across scientific disciplines:
Its role as a biochemical tool continues to expand as research uncovers more about its mechanisms and interactions within biological systems .
The compound is systematically named as 2-Amino-3-hydroxy-3-phenylpropanoic acid hydrate. Its most prevalent synonym, consistently referenced across chemical databases and commercial catalogs, is β-Hydroxy-phenylalanine hydrate, reflecting its structural relationship to phenylalanine with a hydroxyl group at the β-carbon position. Alternative designations include DL-3-Phenylserine monohydrate and DL-threo-β-Phenylserine hydrate, the latter specifying its relative stereochemistry [1] [2] [3].
The Chemical Abstracts Service (CAS) registry number 207605-47-8 uniquely identifies the hydrate form of DL-3-Phenylserine. This identifier is critical for unambiguous chemical tracking, regulatory compliance, and literature searches. Notably, the anhydrous form possesses a distinct CAS number (313222-82-1), underscoring the importance of specifying hydration state [3] [4] [6].
The molecular formula is C₉H₁₁NO₃·H₂O, representing the hydrate adduct of the parent amino acid. The empirical formula corresponds to C₉H₁₃NO₄ when accounting for the water molecule integration. Precise mass spectrometry yields a molecular weight of 199.20 g/mol (theoretical average mass: 199.204 g/mol), calculated as follows: C₉H₁₁NO₃ (181.18 g/mol) + H₂O (18.02 g/mol) [5] [6].
Table 1: Molecular Identity of DL-3-Phenylserine Hydrate
| Identifier | Value | Source/Reference |
|---|---|---|
| IUPAC Name | 2-Amino-3-hydroxy-3-phenylpropanoic acid hydrate | Sigma Aldrich [1] [3] |
| Primary Synonym | β-Hydroxy-phenylalanine hydrate | Sigma Aldrich [1] [2] |
| CAS Registry Number | 207605-47-8 | Glentham, MedChemExpress [4] [6] |
| Molecular Formula | C₉H₁₁NO₃·H₂O | MedChemExpress [6] |
| Molecular Weight | 199.20 g/mol | MedChemExpress [6] |
DL-3-Phenylserine hydrate exists as a racemic mixture of D and L enantiomers. The "3-" (or β-) designation indicates hydroxyl substitution at the third carbon relative to the carboxylate group. Crucially, the threo diastereomer predominates in commercially available material, characterized by anti orientation of the β-hydroxyl and α-amino groups on the staggered conformation of the propanoic acid backbone. This contrasts with the erythro isomer, where these groups adopt a syn relationship. The DL prefix confirms the racemic nature of the compound supplied for research applications [6].
While explicit single-crystal X-ray diffraction data were absent in the search results, the hydrate designation implies stoichiometric water incorporation within the crystal lattice. This hydration stabilizes the solid-state structure, evidenced by a sharp melting point with decomposition at 186°C (lit.) [1] [3]. The water molecule likely participates in hydrogen-bonding networks with the amino acid's carboxylate (C=O), hydroxyl (-OH), and ammonium (-NH₃⁺) groups, forming bridges that influence crystal packing, stability, and hygroscopicity. Such interactions typically lower the melting point compared to the anhydrous form and enhance solubility in polar solvents.
Line notation systems efficiently encode molecular structure and facilitate database searches:
O.NC(C(O)c1ccccc1)C(O)=OThis Simplified Molecular-Input Line-Entry System string depicts the hydrate (O) associated with the DL-3-Phenylserine molecule. The core structure shows the amino group (N) attached to the chiral carbon (C), which carries the hydroxyl group (C(O)) linked to the phenyl ring (c1ccccc1) and the carboxylate group (C(O)=O) [1] [5]. DUGXBGWTWDCGNP-UHFFFAOYSA-NThe International Chemical Identifier (InChI) provides a layered, standardized representation:1S/C9H11NO3.H2O/c10-7(9(12)13)8(11)6-4-2-1-3-5-6;/h1-5,7-8,11H,10H2,(H,12,13);1H2This specifies the molecular formula (1S/C9H11NO3.H2O), connectivity (c10-7...), protonation states (H atoms), and hydration [1] [3] [5]. These notations confirm the β-hydroxy amino acid structure with an aromatic phenyl substituent and hydrate association. Computational models derived from these descriptors predict a three-dimensional geometry where the phenyl ring, chiral center with hydroxyl, and zwitterionic amino acid backbone influence conformation and intermolecular interactions [8].
CAS No.: 13052-09-0
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 21115-85-5
CAS No.: 39492-88-1